tert-Butyl crotonate
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Overview
Description
tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Scientific Research Applications
tert-Butyl crotonate has several scientific research applications, including:
Safety and Hazards
Tert-Butyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye damage . It has a flash point of 23°C . Safety precautions include avoiding heat and sparks, keeping the container tightly closed, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl crotonate undergoes various chemical reactions, including:
Polymerization: This compound can undergo anionic polymerization to form poly(this compound), which has applications in the production of thermally stable polymers.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Anionic initiators such as butyllithium in the presence of a solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Crotonic acid and tert-butyl alcohol.
Polymerization: Poly(this compound).
Substitution: Various substituted crotonates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .
Comparison with Similar Compounds
- tert-Butyl acrylate
- tert-Butyl methacrylate
- tert-Butyl fumarate
Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .
Properties
CAS No. |
3246-27-3 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
tert-butyl but-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |
InChI Key |
QHSPZGZEUDEIQM-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC(C)(C)C |
SMILES |
CC=CC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(=O)OC(C)(C)C |
3246-27-3 | |
Pictograms |
Flammable; Corrosive |
Related CAS |
26373-50-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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